molecular formula C16H23F3N4O4 B2819383 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2097925-55-6

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2819383
CAS No.: 2097925-55-6
M. Wt: 392.379
InChI Key: AORYIVBXNFUOIV-UHFFFAOYSA-N
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Description

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound featuring a unique combination of functional groups This compound includes an imidazolidinone ring, a trifluoroethyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.

    Piperidine Carboxamide Formation: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the imidazolidinone intermediate with the piperidine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazolidinone derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound might exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making them candidates for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

Industry

Industrially, the compound might be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoroethyl group could enhance binding affinity due to its electron-withdrawing properties, while the imidazolidinone ring might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide
  • 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(phenyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide might exhibit unique properties due to the presence of the oxan-4-yl group, which could influence its solubility, stability, and reactivity. This uniqueness could make it particularly valuable in applications where these properties are critical.

Properties

IUPAC Name

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O4/c17-16(18,19)10-23-13(24)9-22(15(23)26)12-1-5-21(6-2-12)14(25)20-11-3-7-27-8-4-11/h11-12H,1-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYIVBXNFUOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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